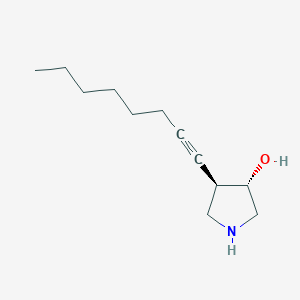
2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid
説明
2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid is a chemical compound with the molecular formula C11H21NO3. It is related to 2-Ethylbutanoic acid, which belongs to the class of organic compounds known as branched fatty acids .
Synthesis Analysis
The synthesis of similar compounds often involves esterification, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Another method involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid consists of a butanoic acid group attached to a piperidine ring via an ethyl linker .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the carboxyl group (-COOH) and the nitrogen in the piperidine ring. For example, carboxylic acids can react with alcohols to form esters . Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid are not available, similar compounds like butanoic acid are known to be colorless, flammable liquids with a pungent, acrid odor. They are slightly soluble in water but miscible with most organic solvents .
科学的研究の応用
Comprehensive Analysis of “2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid”
“2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid” is a compound with a unique structure that facilitates various intricate interactions. This makes it a valuable substance for diverse applications in scientific research. Below is a detailed analysis of its applications across different fields of science.
Drug Delivery Systems: The structural complexity of “2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid” allows it to interact with biological membranes and proteins in a way that can be harnessed for targeted drug delivery. Its ability to bind or encapsulate therapeutic agents can be utilized to improve the pharmacokinetics of drugs, ensuring that they reach their intended site of action effectively and efficiently.
Pharmaceutical Design: In medicinal chemistry, this compound’s framework serves as a scaffold for the development of new pharmaceutical agents . Its piperidine moiety is a common feature in many drugs, suggesting its potential in the synthesis of novel compounds with therapeutic properties.
Neuroscience Research: The piperidine derivative is a candidate for the study of neurological pathways and disorders. Its interaction with neural receptors can provide insights into the development of treatments for conditions such as Alzheimer’s disease and schizophrenia.
Biochemical Applications: Biochemically, “2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid” can be used to study enzyme-substrate interactions due to its reactive functional groups. It may also serve as a precursor or an inhibitor in metabolic pathways, offering a window into cellular processes .
Organic Synthesis: This compound can be involved in various organic reactions, serving as a building block for more complex molecules. Its reactivity can be exploited in synthetic pathways, potentially leading to the discovery of new reactions or synthetic methods .
Analytical Chemistry: In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry. Their unique signatures help in the identification and quantification of substances within complex mixtures .
作用機序
特性
IUPAC Name |
2-(3-ethyl-4-hydroxypiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-8-7-12(6-5-10(8)13)9(4-2)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKLAMOUKNEMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)
![1-[(1R,2R)-2-fluorocyclohexyl]piperazine](/img/structure/B1531800.png)
![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)
![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)
![1-{6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B1531804.png)
![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)
![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)
![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)
![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)

![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)